molecular formula C23H25N3O2 B13585303 2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13585303
M. Wt: 375.5 g/mol
InChI Key: HDLUCMSIMDMSQH-UHFFFAOYSA-N
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Description

2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a ketone functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the reaction of 2-phenyl-1H-indole-3-carbaldehyde with methylamine and pyrrolidine under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of an indole ring, a pyrrolidine ring, and a ketone group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[methyl-(2-oxo-2-pyrrolidin-1-ylethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C23H25N3O2/c1-25(16-21(28)26-13-7-8-14-26)15-20(27)22-18-11-5-6-12-19(18)24-23(22)17-9-3-2-4-10-17/h2-6,9-12,24H,7-8,13-16H2,1H3

InChI Key

HDLUCMSIMDMSQH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCCC4

Origin of Product

United States

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